2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate

Description

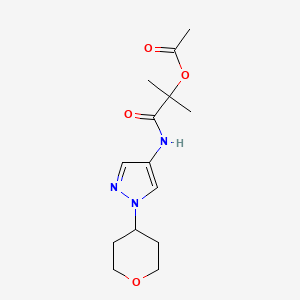

The compound 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a structurally complex molecule featuring:

- A tetrahydro-2H-pyran-4-yl group, a six-membered oxygen-containing heterocycle known for enhancing metabolic stability and solubility in pharmaceutical contexts.

- A 1H-pyrazol-4-yl moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, often employed in medicinal chemistry for its hydrogen-bonding capabilities and bioisosteric properties.

- An acetyloxy ester group linked to a ketone-oxygenated propan-2-yl backbone, which may influence bioavailability and hydrolysis kinetics.

Properties

IUPAC Name |

[2-methyl-1-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-10(18)21-14(2,3)13(19)16-11-8-15-17(9-11)12-4-6-20-7-5-12/h8-9,12H,4-7H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIKDKRPDJRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran moiety, and the final acetylation step. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest several therapeutic potentials:

Anticancer Activity

Recent studies have highlighted the importance of pyrazole derivatives in cancer therapy. Compounds similar to 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate have shown promising anticancer properties. For instance, pyrazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines, such as breast cancer and prostate cancer cells .

Antimicrobial Properties

Research indicates that derivatives containing the tetrahydropyran and pyrazole moieties exhibit significant antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds effectively combat Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 100 µg/mL .

Neuroprotective Effects

Pyrazole derivatives have also been investigated for their neuroprotective effects against neurodegenerative diseases. The incorporation of specific substituents has been linked to enhanced activity in models of Alzheimer's disease .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drugs. SAR studies on pyrazole derivatives have revealed that modifications at specific positions on the pyrazole ring can significantly affect their pharmacological properties .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of pyrazole derivatives, including those structurally related to our compound, against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values as low as 10 µM in MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Activity Assessment

In another study, compounds similar to this compound were tested for their antimicrobial efficacy. The results showed that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antimicrobial agents .

Mechanism of Action

The mechanism by which 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, though direct experimental comparisons (e.g., solubility, potency, stability) are absent in the provided evidence.

Table 1: Structural Comparison of Analogs

Key Observations:

Tetrahydro-2H-pyran vs. Aromatic Substituents: The target’s tetrahydro-2H-pyran-4-yl group introduces a saturated oxygen heterocycle, which may improve aqueous solubility compared to the purely aromatic phenyl () or indolyl () groups.

Pyrazole Core Modifications :

- ’s compound features a 3,5-dimethyl-1-phenylpyrazole , whereas the target’s pyrazole is substituted with a tetrahydro-2H-pyran. Methyl groups on pyrazole (as in ) could increase steric hindrance, affecting binding interactions in biological targets.

Ester Group Variations :

Biological Activity

The compound 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case reports, and relevant data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The structure features a tetrahydro-2H-pyran moiety and a pyrazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | Not available |

| Density | Not available |

| Melting Point | Not available |

Antiviral Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit antiviral properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the replication of β-coronaviruses, including SARS-CoV-2. These compounds act by targeting host cell pathways crucial for viral replication, suggesting that our compound may share similar mechanisms of action .

Anticancer Potential

Another area of research focuses on the anticancer properties of pyrazole-containing compounds. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the tetrahydro-pyran ring may enhance bioavailability and cellular uptake, making it a candidate for further investigation in cancer therapy .

Case Studies

A notable case study involved the evaluation of similar compounds in vitro against human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting potential therapeutic applications. Specifically, compounds with structural similarities demonstrated IC50 values in the range of 10–50 µM, indicating effective inhibition of cell growth .

Mechanistic Insights

Mechanistic studies have revealed that these compounds may exert their effects through multiple pathways:

- Inhibition of Kinase Activity : Some derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways related to growth and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : Certain derivatives have been reported to enhance immune response, potentially aiding in the clearance of viral infections .

Q & A

Q. Tables for Comparative Analysis

| Comparative Pyrazole Derivatives |

|---|

| Compound |

| --------- |

| Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate |

| Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate |

| Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.